N-Desmethyl Terbinafine-d7 N-Desmethyl Terbinafine-d7
Brand Name: Vulcanchem
CAS No.: 1246833-28-2
VCID: VC0030574
InChI: InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D
SMILES: CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21
Molecular Formula: C20H23N
Molecular Weight: 284.454

N-Desmethyl Terbinafine-d7

CAS No.: 1246833-28-2

Cat. No.: VC0030574

Molecular Formula: C20H23N

Molecular Weight: 284.454

* For research use only. Not for human or veterinary use.

N-Desmethyl Terbinafine-d7 - 1246833-28-2

CAS No. 1246833-28-2
Molecular Formula C20H23N
Molecular Weight 284.454
IUPAC Name (E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-6,6-dimethylhept-2-en-4-yn-1-amine
Standard InChI InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D
Standard InChI Key IZJZLXQHMWUCIC-YPEAPPCBSA-N
SMILES CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21

Chemical Properties and Structure

N-Desmethyl Terbinafine-d7 is a stable isotope-labeled compound with seven deuterium atoms incorporated into the naphthalene ring structure of the parent molecule. This strategic deuterium labeling enables clear differentiation between the compound and its non-labeled counterpart in analytical procedures.

Basic Physical and Chemical Properties

N-Desmethyl Terbinafine-d7 has the following primary characteristics:

PropertyValue
CAS Number1246833-28-2
Molecular FormulaC₂₀H₁₆D₇N
Molecular Weight284.447 g/mol
Accurate Mass284.227
IUPAC Name(E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-6,6-dimethylhept-2-en-4-yn-1-amine

The compound maintains the core structure of terbinafine with the notable absence of the N-methyl group, hence the "desmethyl" designation, and the inclusion of seven deuterium atoms replacing hydrogens in the naphthalene ring system . This particular labeling pattern provides a unique mass signature that makes it valuable for mass spectrometric applications. The compound retains the characteristic (E)-configuration at the double bond, which is important for maintaining structural similarity to the parent compound.

Structural Relationships

N-Desmethyl Terbinafine-d7 is directly related to terbinafine, an allylamine antifungal medication. While terbinafine contains an N-methyl group, N-Desmethyl Terbinafine-d7 lacks this methyl group and has deuterium labeling. This structural relationship makes it particularly useful for tracking the metabolism of terbinafine in biological systems .

Synthesis and Preparation

The synthesis of N-Desmethyl Terbinafine-d7 involves sophisticated chemical processes to achieve the selective deuterium labeling required for analytical applications.

Synthetic Routes

The synthesis typically involves modifying terbinafine through carefully controlled chemical reactions that replace specific hydrogen atoms with deuterium while also removing the N-methyl group. This process requires precise control of reaction conditions to ensure the desired level of deuterium incorporation and structural integrity. The synthetic pathway generally follows a route similar to that of terbinafine itself, which involves the reaction of 1,3-dichloropropene with neohexene through olefin metathesis, followed by reaction with a deuterated analog of naphthalenemethanamine .

Manufacturing Considerations

Applications in Analytical Chemistry

N-Desmethyl Terbinafine-d7 serves several critical functions in analytical chemistry, particularly in the development and validation of methods for detecting and quantifying terbinafine and its metabolites.

Use as an Internal Standard

The primary application of N-Desmethyl Terbinafine-d7 is as an internal standard in quantitative analytical methods, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labeling creates a compound that behaves nearly identically to N-desmethyl terbinafine in chromatographic systems but can be distinguished by mass spectrometry due to its different molecular weight. This property makes it ideal for compensating for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of analytical results.

Mass Spectrometric Parameters

In LC-MS/MS methods, N-Desmethyl Terbinafine-d7 exhibits specific fragmentation patterns that enable its reliable detection and quantification. The compound typically produces a characteristic transition of 299.2 > 121.0 when analyzed by tandem mass spectrometry . This distinct fragmentation pattern allows analysts to selectively monitor the compound even in complex biological matrices, making it an effective tool for method development and validation in pharmaceutical analysis.

Role in Pharmacokinetic Studies

N-Desmethyl Terbinafine-d7 plays a crucial role in pharmacokinetic investigations of terbinafine, contributing significantly to our understanding of the drug's metabolism and distribution.

Metabolite Tracking

As a deuterated analog of a primary terbinafine metabolite, N-Desmethyl Terbinafine-d7 enables researchers to accurately track and quantify metabolic pathways. Terbinafine undergoes extensive metabolism in the human body, with N-demethylation being one of the major metabolic routes . By using N-Desmethyl Terbinafine-d7 as a reference standard, researchers can precisely measure the formation of this metabolite in biological samples, providing valuable insights into the drug's pharmacokinetic profile.

Biotransformation Studies

Research has shown that terbinafine can be N-demethylated to desmethylterbinafine, which can be further metabolized through various pathways including hydroxylation to form desmethylhydroxyterbinafine . N-Desmethyl Terbinafine-d7 serves as an essential tool for investigating these biotransformation processes, helping researchers elucidate the complex metabolic pathways of terbinafine and assess the potential impact of genetic polymorphisms on drug metabolism.

Analytical Methods for Detection

Several sophisticated analytical methods have been developed for the detection and quantification of N-Desmethyl Terbinafine-d7 in various matrices.

Liquid Chromatography-Mass Spectrometry

LC-MS/MS represents the most commonly employed technique for analyzing N-Desmethyl Terbinafine-d7, offering excellent sensitivity and specificity. Multi-residue chiral liquid chromatography coupled with tandem mass spectrometry has been specifically developed for the combined separation of achiral and chiral antifungal agents, including terbinafine and its metabolites . These methods typically utilize specific mass transitions for selective detection, with N-Desmethyl Terbinafine-d7 monitored at 299.2 > 121.0 .

Chromatographic Parameters

For optimal separation of N-Desmethyl Terbinafine-d7 and related compounds, various chromatographic conditions have been established. These often involve the use of reversed-phase columns (commonly C18) with carefully optimized mobile phase compositions . Ion-pair chromatography has also been employed, utilizing reagents such as sodium-1-heptanesulphonate to improve the retention and separation of terbinafine and its metabolites .

Analytical TechniqueDetection MethodMatrixReferences
LC-MS/MSTandem mass spectrometryBiological samples
HPLCUV detection (220-254 nm)Pharmaceutical formulations
Capillary ElectrophoresisUV/ConductivityPharmaceuticals and body fluids
TLC/HPTLCDensitometric scanningPharmaceutical preparations

Comparative Analysis with Related Compounds

Understanding the relationship between N-Desmethyl Terbinafine-d7 and structurally similar compounds provides valuable context for its applications and properties.

Relationship to Other Terbinafine Derivatives

N-Desmethyl Terbinafine-d7 is one of several important derivatives and metabolites of terbinafine. Other significant related compounds include N-Desmethylcarboxy Terbinafine-d7, Terbinafine-d7 Hydrochloride, and N-Nitroso N-desmethyl Terbinafine D7 . Each of these compounds serves specific roles in analytical chemistry and pharmacokinetic research, forming a comprehensive toolkit for investigating terbinafine metabolism and distribution.

CompoundMolecular FormulaMolecular WeightPrimary Use
N-Desmethyl Terbinafine-d7C₂₀H₁₆D₇N284.45Internal standard for metabolite quantification
Terbinafine-d7 HydrochlorideC₂₁H₁₈D₇N·HCl334.9Internal standard for parent drug quantification
N-Desmethylcarboxy Terbinafine-d7C₂₀D₇H₁₄NO₂314.429Internal standard for carboxylated metabolite
N-Nitroso N-desmethyl Terbinafine-d7C₂₀H₁₅D₇N₂O313.44Internal standard for nitrosated metabolite

Research Applications and Findings

N-Desmethyl Terbinafine-d7 has been employed in numerous research studies, contributing to significant findings in pharmaceutical and clinical research.

Pharmacokinetic Investigations

Research utilizing N-Desmethyl Terbinafine-d7 has enhanced our understanding of terbinafine pharmacokinetics. Studies have shown that terbinafine undergoes extensive metabolism, with approximately 80% eliminated in urine and the remainder in feces . N-desmethyl terbinafine has been identified as a primary metabolite, highlighting the importance of N-demethylation pathways in terbinafine clearance . The use of N-Desmethyl Terbinafine-d7 as an internal standard has enabled precise quantification of this metabolite, contributing to more accurate pharmacokinetic models.

Method Development Studies

Future Perspectives and Research Directions

As analytical technologies continue to advance, the applications of N-Desmethyl Terbinafine-d7 are likely to expand and evolve.

Emerging Analytical Techniques

Innovations in analytical instrumentation, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry, are enabling increasingly sensitive and specific detection of terbinafine metabolites . These advancements may lead to new applications for N-Desmethyl Terbinafine-d7 in metabolomic studies and personalized medicine approaches. Furthermore, the development of novel sample preparation techniques and automation strategies may enhance the efficiency and throughput of analytical methods employing this compound .

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